molecular formula C25H18N2O2S B2562456 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide CAS No. 477569-58-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2562456
CAS No.: 477569-58-7
M. Wt: 410.49
InChI Key: KNPBBUZUCZREMN-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a naphthalene carboxamide structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide tuberculosis . The target of these compounds is often DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell walls .

Mode of Action

The exact mode of action of This compound Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria . More research is needed to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

The biochemical pathways affected by This compound tuberculosis . This interference disrupts the integrity of the bacterial cell wall, leading to the death of the bacteria .

Pharmacokinetics

The pharmacokinetics of This compound The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of This compound Benzothiazole derivatives have been found to exhibit bactericidal activity against staphylococcus aureus . They can eliminate the bacterial strain after 24-hour exposure .

Preparation Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction, with dimethyl formamide as the solvent . The reaction conditions are relatively mild, and the yields are high. Industrial production methods may involve similar synthetic pathways but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2S/c1-29-22-15-17-9-3-2-8-16(17)14-19(22)24(28)26-20-11-5-4-10-18(20)25-27-21-12-6-7-13-23(21)30-25/h2-15H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPBBUZUCZREMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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